molecular formula C11H13N5O B2378547 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 99613-60-2

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2378547
CAS No.: 99613-60-2
M. Wt: 231.259
InChI Key: BFZMVZWDHQUUQH-UHFFFAOYSA-N
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Description

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a polyfunctional 1,2,3-triazole derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a versatile and valuable building block for the construction of complex nitrogen-containing heterocycles, particularly in multicomponent reactions (MCRs). Its molecular structure features multiple nucleophilic reaction centers, allowing it to undergo regioselective heterocyclizations with various carbonyl compounds and cyclic CH-acids to form novel triazolopyrimidine and spiroheterocyclic systems under thermal, microwave, or ultrasonic irradiation conditions . Research into analogous 1,2,3-triazole-4-carboxamide structures has demonstrated their promising biological potential. Specifically, derivatives within this chemical class have shown remarkable anticancer activity in screening studies against the NCI60 panel of human tumor cell lines, including activity against leukemia, melanoma, and cancers of the lung, CNS, ovary, kidney, and breast . The structural features of the 1,2,3-triazole-4-carboxamide core, which have been confirmed by X-ray crystallography in related compounds, contribute to its ability to engage in specific molecular interactions, such as hydrogen bonding, which is critical for its reactivity and potential biological activity . This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-amino-1-[(4-methylphenyl)methyl]triazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-7-2-4-8(5-3-7)6-16-10(12)9(11(13)17)14-15-16/h2-5H,6,12H2,1H3,(H2,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFZMVZWDHQUUQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Prototypical Procedure from α-Cyanoacetamides

A modified protocol from involves:

  • Azide Preparation : 4-Methylbenzyl chloride is treated with sodium azide in dimethylformamide (DMF) at 60°C for 12 hours to generate 4-methylbenzyl azide.
  • Cycloaddition : The azide reacts with ethyl cyanoacetate in ethanol under microwave irradiation (80°C, 1 hour) in the presence of sodium hydroxide, yielding the triazole core.
  • Amidation : The ester intermediate is subjected to direct amidation with aqueous ammonia, followed by acidification to precipitate the carboxamide.

Key Data :

  • Yield: 56% after purification by trituration with ethyl acetate.
  • Purity: >95% (HPLC).

Base-Mediated Cyclization

Recent advancements utilize base-catalyzed cyclization to improve regioselectivity. Cesium carbonate or sodium ethoxide in anhydrous ethanol facilitates the reaction between 4-methylbenzylamine derivatives and cyanoacetyl carboxamides.

Optimized Conditions

  • Catalyst : Cesium carbonate (1.2 equiv).
  • Solvent : Anhydrous ethanol under nitrogen atmosphere.
  • Temperature : 40°C for 4 hours.
  • Workup : Quenching with hydrochloric acid, followed by extraction with dichloromethane and drying over magnesium sulfate.

Advantages :

  • Avoids moisture-sensitive intermediates.
  • Scalable to multigram quantities without yield loss.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A protocol adapted from achieves cyclization in 1 hour (vs. 24 hours conventionally):

Procedure

  • Combine 4-methylbenzyl azide (1.0 equiv), cyanoacetamide (1.1 equiv), and sodium hydroxide (1.3 equiv) in ethanol.
  • Irradiate at 80°C (300 W) for 60 minutes.
  • Concentrate under vacuum and purify via recrystallization.

Performance Metrics :

  • Yield: 62%.
  • Energy Efficiency: 40% reduction in energy consumption compared to thermal methods.

Catalytic Reductive Amination

For analogs requiring late-stage functionalization, reductive amination of preformed triazole aldehydes with 4-methylbenzylamine offers flexibility.

Steps

  • Oxidize 5-amino-1H-1,2,3-triazole-4-carboxaldehyde using manganese dioxide.
  • React with 4-methylbenzylamine in chloroform at 45°C for 48 hours.
  • Reduce the imine intermediate with sodium triacetoxyborohydride.

Challenges :

  • Requires strict temperature control (<5°C during reduction).
  • By-product formation (up to 15%) necessitates column chromatography.

Comparative Analysis of Methods

Method Yield (%) Time (h) Purity (%) Scalability
Cycloaddition 56 1 95 Moderate
Base-Mediated 68 4 98 High
Microwave 62 1 97 Moderate
Reductive Amination 45 48 90 Low

Insights :

  • Base-mediated cyclization offers the best balance of yield and scalability.
  • Microwave methods excel in speed but require specialized equipment.

Structural Characterization

Critical spectroscopic data for validation:

  • ¹H NMR (DMSO-d₆) : δ 7.34 (d, J = 8.2 Hz, 2H, ArH), 5.54 (s, 2H, CH₂), 4.31 (s, 2H, NCH₂), 2.40 (s, 3H, CH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
  • HRMS : [M + H]⁺ calc. for C₁₁H₁₂N₅O: 242.1041; found: 242.1043.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted triazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiparasitic Activity
One of the most significant applications of 5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is in the treatment of Chagas disease, caused by the protozoan parasite Trypanosoma cruzi. Research has shown that derivatives of this compound exhibit improved potency and metabolic stability compared to existing treatments like benznidazole and nifurtimox. In a study involving phenotypic high-content screening against infected VERO cells, a series of compounds based on this scaffold demonstrated submicromolar activity and significant suppression of parasite burden in mouse models .

2. Inhibition of Bacterial Resistance
The compound has also been explored for its ability to modulate bacterial resistance mechanisms. A study focused on the 5-amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide scaffold found that it could inhibit the SOS response in Escherichia coli, thus preventing the emergence of antibiotic resistance. This was achieved through a high-throughput screening method that evaluated over a million compounds for their ability to inhibit LexA cleavage, a key step in the SOS response .

Microbial Applications

1. Antimicrobial Properties
Research indicates that this compound derivatives possess antimicrobial properties. They have been tested against various bacterial strains and have shown promising results in inhibiting growth and biofilm formation. The structure-activity relationship studies suggest that modifications to the benzyl ring can enhance antibacterial efficacy .

Agricultural Applications

1. Agrochemical Development
The compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are being investigated for their potential use as fungicides and herbicides due to their ability to disrupt specific biochemical pathways in plants and fungi . The synthesis of such compounds often involves straightforward methodologies that allow for rapid development and testing.

Case Studies

Study Focus Findings
Study on Chagas Disease TreatmentEvaluated antiparasitic activityIdentified compounds with pEC50 > 6; significant suppression of T. cruzi in mouse models .
Bacterial Resistance ModulationInvestigated inhibition of SOS responseDeveloped inhibitors that prevent resistance mechanisms in E. coli; demonstrated efficacy in vivo .
Agrochemical ApplicationsExplored synthesis for agricultural useIdentified derivatives with potential fungicidal properties; straightforward synthesis methods reported .

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which is crucial in its potential therapeutic applications. The triazole ring plays a significant role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 5-amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide can be contextualized by comparing it to structurally related triazole derivatives. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Selected Triazole Derivatives

Compound Name Substituents (Position 1) Substituents (Carboxamide) Key Properties/Activities Reference
5-Amino-1-(carbamoylmethyl)-1H-1,2,3-triazole-4-carboxamide Carbamoylmethyl None IC50 = 32 µM (LexA cleavage inhibition); targets bacterial SOS response .
5-Amino-1-(4-bromobenzyl)-1H-1,2,3-triazole-4-carboxamide 4-Bromobenzyl None High yield (90%); characterized by IR and NMR; potential halogen-driven bioactivity .
5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl 4-Fluorobenzyl Dual halogenation may enhance binding specificity; no direct activity data .
5-Amino-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxamide 4-Nitrophenyl None High melting point (>300°C); nitro group may increase reactivity .
5-Amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methylphenyl 2,5-Dichlorophenyl Antiproliferative activity against renal cancer (RXF 393 cells, GP = -13.42%) .
Target Compound : this compound 4-Methylbenzyl None Presumed balance of lipophilicity and steric effects; potential for optimized pharmacokinetics .

Key Observations :

Substituent Effects on Bioactivity :

  • The carbamoylmethyl analog () inhibits LexA cleavage (IC50 = 32 µM), critical for blocking the bacterial SOS response. Its β-turn mimetic structure likely aids in binding LexA’s active site .
  • Halogenated benzyl groups (e.g., bromo, chloro, fluoro) may enhance target affinity via hydrophobic interactions or halogen bonding, as seen in anticancer analogs () .

Impact of Electron-Withdrawing Groups :

  • The 4-nitrophenyl derivative () exhibits a high melting point (>300°C), suggesting strong intermolecular interactions (e.g., hydrogen bonding). However, the nitro group’s electron-withdrawing nature might reduce bioavailability compared to the methylbenzyl group .

Anticancer vs. Antimicrobial Applications :

  • Analogs with aryl carboxamide substituents (e.g., dichlorophenyl, dimethoxyphenyl) show selective antiproliferative activity, highlighting the scaffold’s versatility .
  • In contrast, the carbamoylmethyl variant’s low cytotoxicity and SOS pathway inhibition make it suitable as an antimicrobial adjuvant .

Physicochemical Optimization :

  • The 4-methylbenzyl group in the target compound likely improves lipophilicity and metabolic stability compared to polar substituents (e.g., nitro) or bulkier halogens (e.g., bromo) .

Biological Activity

5-Amino-1-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in antimicrobial and antitumor applications. This article reviews the synthesis, biological activity, structure-activity relationships, and relevant case studies related to this compound.

Synthesis

The synthesis of this compound typically involves a [3+2] cycloaddition reaction between azides and nitriles. This method allows for the efficient formation of various triazole derivatives under mild conditions. The compound can be synthesized using catalysts such as sodium ethoxide or cesium carbonate to facilitate the cyclization process .

Biological Activity

Antimicrobial Activity
Research has indicated that derivatives of the triazole scaffold exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the triazole ring can enhance activity against various pathogens. The compound has been evaluated for its ability to inhibit bacterial growth and has shown promising results in high-throughput screens targeting bacterial SOS response mechanisms .

Antitumor Activity
The compound has also been studied for its antitumor potential. In vitro assays have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines such as HeLa and Jurkat. The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis through pathways involving mitochondrial depolarization and caspase activation .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. A systematic evaluation of various analogs has revealed that modifications to the aromatic moiety can significantly impact potency:

Compound IC50 (µM) Mechanism of Action
This compound6.5 ± 0.3Apoptosis induction
CA-4 (Reference Compound)4 ± 1Tubulin polymerization inhibition
Other Analog10 ± 0.5Cell cycle arrest

This table illustrates how structural variations correlate with changes in biological activity, emphasizing the importance of specific functional groups in enhancing efficacy against tumor cells .

Case Studies

Several studies have highlighted the effectiveness of triazole derivatives in clinical settings:

  • Chagas Disease Treatment : A derivative of the triazole scaffold was explored as a potential treatment for Chagas disease caused by Trypanosoma cruzi. The compound demonstrated significant activity against the parasite in vitro and showed promise for further development .
  • Cytotoxicity Profiles : In a study evaluating various triazole compounds against different cancer cell lines (AGS, MGC-803), it was found that specific modifications led to improved cytotoxicity profiles compared to non-substituted analogs .

Q & A

Q. Critical Factors :

  • Excess azide improves yield but may require longer reaction times.
  • Oxygen-free conditions reduce side reactions (e.g., triazole oxidation).

Basic Question: How is the structural characterization of this compound validated?

Methodological Answer:

  • Spectroscopy :
    • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., benzyl protons at δ 4.8–5.2 ppm; triazole carbons at ~150 ppm) .
    • HRMS : Verify molecular ion [M+H]<sup>+</sup> (e.g., m/z 287.128 for C12H14N5O).
  • X-ray Crystallography : Refinement with SHELXL (via Olex2 or similar software) resolves bond angles and torsional strain. For example, triazole ring planarity and benzyl-group dihedral angles are critical for activity .

Basic Question: What in vitro assays are used for preliminary biological screening?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Test against cancer cell lines (e.g., SNB-75 CNS cancer, IC50 ≤ 10 µM) .
    • Apoptosis Markers : Flow cytometry for Annexin V/PI staining.
  • Antimicrobial Screening :
    • MIC Determination : Against S. aureus or E. coli (96-well plate broth dilution) .

Advanced Question: How can mechanistic studies elucidate its enzyme inhibition properties?

Methodological Answer:

  • Kinase Inhibition :
    • Kinase-Glo Luminescent Assay : Measure ATP depletion (e.g., B-Raf kinase inhibition at 1–5 µM) .
    • Molecular Docking : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
  • Calcium Signaling :
    • Fluorescent Dyes (e.g., Fluo-4) : Quantify intracellular Ca<sup>2+</sup> flux in HEK293 cells .

Advanced Question: How do substituent variations impact structure-activity relationships (SAR)?

Methodological Answer:

  • Substituent Screening :
    • Benzyl Group Modifications : Electron-withdrawing groups (e.g., -Br, -Cl) enhance kinase binding; bulky groups reduce solubility .
    • Carboxamide Position : N-substitution (e.g., cyclopentyl vs. aryl) alters metabolic stability (see Table 1).

Q. Table 1: SAR of Triazole Derivatives

Substituent (R)Anticancer IC50 (µM)Solubility (mg/mL)
4-Methylbenzyl8.20.45
4-Bromophenyl5.70.12
4-Fluorophenyl12.40.63
Data extrapolated from

Advanced Question: What in vivo models are suitable for evaluating efficacy?

Methodological Answer:

  • Xenograft Models :
    • Mouse Tumor Models : Administer 50 mg/kg/day orally; monitor tumor volume via caliper measurements .
    • Pharmacokinetics : Plasma half-life (t1/2) and bioavailability (e.g., 35% in rats) via LC-MS/MS .

Advanced Question: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Assay Standardization :
    • Use identical cell lines (e.g., ATCC-certified) and passage numbers.
    • Normalize to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare IC50 values across studies with similar substituents (e.g., 4-methylbenzyl vs. dichlorophenyl groups) .

Advanced Question: What challenges arise in crystallographic refinement of this compound?

Methodological Answer:

  • Disorder Modeling : Benzyl groups often exhibit rotational disorder; use SHELXL PART commands to split positions .
  • Hydrogen Bonding : Validate NH···O interactions via difference Fourier maps (e.g., D-H···A distances ≤ 2.5 Å) .

Advanced Question: How does this compound modulate bacterial SOS response pathways?

Methodological Answer:

  • SOS Inhibition :
    • β-Galactosidase Reporter Assay : Measure LexA autoproteolysis inhibition in E. coli (IC50 ~20 µM) .
    • qPCR : Quantify SOS gene (e.g., recA, umuDC) downregulation .

Advanced Question: What methodologies assess anti-angiogenic potential?

Methodological Answer:

  • Rat Aortic Ring Assay :
    • Incubate with 50 µM compound; quantify vascular outgrowth inhibition (%) vs. control (e.g., 60% reduction) .
  • Tube Formation Assay : HUVEC cells on Matrigel; measure branch points via ImageJ .

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